N-(5-(2-(phenylsulfonyl)ethyl)-1,3,4-oxadiazol-2-yl)acetamide

Medicinal chemistry Structure-activity relationship Building block procurement

N-(5-(2-(phenylsulfonyl)ethyl)-1,3,4-oxadiazol-2-yl)acetamide (CAS 923483-48-1) is a heterocyclic building block comprising a 1,3,4-oxadiazole core functionalized at the 5-position with a 2-(phenylsulfonyl)ethyl substituent and at the 2-position with an acetamide group. With a molecular formula of C12H13N3O4S and a molecular weight of 295.31 g/mol, this compound belongs to the broader class of sulfonyl-oxadiazole-acetamide hybrids that have attracted attention in medicinal chemistry for enzyme inhibitor design and agrochemical research.

Molecular Formula C12H13N3O4S
Molecular Weight 295.31
CAS No. 923483-48-1
Cat. No. B2823179
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(5-(2-(phenylsulfonyl)ethyl)-1,3,4-oxadiazol-2-yl)acetamide
CAS923483-48-1
Molecular FormulaC12H13N3O4S
Molecular Weight295.31
Structural Identifiers
SMILESCC(=O)NC1=NN=C(O1)CCS(=O)(=O)C2=CC=CC=C2
InChIInChI=1S/C12H13N3O4S/c1-9(16)13-12-15-14-11(19-12)7-8-20(17,18)10-5-3-2-4-6-10/h2-6H,7-8H2,1H3,(H,13,15,16)
InChIKeyBPCNADSLISKPQC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

What Is N-(5-(2-(phenylsulfonyl)ethyl)-1,3,4-oxadiazol-2-yl)acetamide (CAS 923483-48-1) and Why Researchers Source It


N-(5-(2-(phenylsulfonyl)ethyl)-1,3,4-oxadiazol-2-yl)acetamide (CAS 923483-48-1) is a heterocyclic building block comprising a 1,3,4-oxadiazole core functionalized at the 5-position with a 2-(phenylsulfonyl)ethyl substituent and at the 2-position with an acetamide group [1]. With a molecular formula of C12H13N3O4S and a molecular weight of 295.31 g/mol, this compound belongs to the broader class of sulfonyl-oxadiazole-acetamide hybrids that have attracted attention in medicinal chemistry for enzyme inhibitor design and agrochemical research [1]. The benzenesulfonyl group confers electrophilic character, while the 1,3,4-oxadiazole ring contributes to metabolic stability and hydrogen-bonding capacity, making the scaffold amenable to structure-activity relationship (SAR) exploration [1]. Commercial availability from specialty chemical suppliers at purities of 90%+ positions this compound as an accessible entry point for derivatization campaigns [1].

Why Generic Interchange of 1,3,4-Oxadiazole Sulfonyl Acetamides Fails: Structural Differentiation of CAS 923483-48-1


Within the 1,3,4-oxadiazole-2-yl acetamide family, the identity and length of the linker between the oxadiazole ring and the phenylsulfonyl group fundamentally alter conformational preferences, electronic distribution, and molecular recognition properties. The target compound N-(5-(2-(phenylsulfonyl)ethyl)-1,3,4-oxadiazol-2-yl)acetamide incorporates an ethyl linker (two methylene units) between the oxadiazole C5 position and the sulfonyl sulfur, whereas the closest catalog analog N-(5-((phenylsulfonyl)methyl)-1,3,4-oxadiazol-2-yl)acetamide (CAS 923436-35-5) bears a single methylene spacer [1][2]. This one-carbon difference produces a measurable 14 Da molecular weight shift (295.31 vs. 281.29 g/mol) and introduces an additional rotatable bond in the ethyl variant, affecting both the spatial reach of the sulfonyl pharmacophore and the compound's lipophilic-hydrophilic balance [1][2]. These physicochemical distinctions mean that the two compounds cannot serve as drop-in replacements in SAR studies, crystallographic soaking experiments, or biological assays where linker geometry influences target engagement .

Quantitative Differentiation Evidence for N-(5-(2-(phenylsulfonyl)ethyl)-1,3,4-oxadiazol-2-yl)acetamide vs. Closest Analogs


Ethyl vs. Methylene Linker: Molecular Weight and Rotatable Bond Differentiation for Scaffold Selection

The target compound (CAS 923483-48-1) differs from its closest commercially cataloged analog N-(5-((phenylsulfonyl)methyl)-1,3,4-oxadiazol-2-yl)acetamide (CAS 923436-35-5) by a single methylene unit in the sulfonyl linker. This translates to a molecular weight of 295.31 g/mol for the ethyl-linked target versus 281.29 g/mol for the methyl-linked analog [1][2]. The additional methylene group introduces one extra rotatable bond in the target compound, increasing conformational flexibility and altering the spatial presentation of the phenylsulfonyl group relative to the oxadiazole-acetamide core [1][2]. For procurement decisions in SAR campaigns, this means the ethyl spacer provides a distinct three-dimensional pharmacophore reach that the methyl analog cannot recapitulate, making substitution inappropriate when linker-dependent target interactions are under investigation .

Medicinal chemistry Structure-activity relationship Building block procurement

Acetamide vs. Free Amine Precursor: Differentiated Synthetic Utility and Stability for Derivatization Workflows

The target compound exists as the N-acetylated derivative (acetamide), whereas the core scaffold is also commercially available as the free amine 5-[2-(phenylsulfonyl)ethyl]-1,3,4-oxadiazol-2-amine (CAS 1105194-80-6) [1]. The free amine has a molecular weight of 253.28 g/mol (C10H11N3O3S), which is 42.03 Da lighter than the target acetamide (295.31 g/mol) [1]. The acetamide form offers distinct advantages: the acetyl cap eliminates the nucleophilic amine handle, preventing unwanted side reactions during chemical transformations elsewhere on the scaffold, and provides a built-in hydrogen-bond donor/acceptor pair for crystallographic studies [1]. The amine precursor has a predicted boiling point of 523.8±56.0 °C and density of 1.407±0.06 g/cm³, while the acetamide derivative is expected to exhibit higher thermal stability and altered solubility due to the increased molecular weight and additional amide functionality . For researchers planning amide diversification at the 2-position, the free amine serves as the logical starting material; for those requiring a pre-capped scaffold with defined hydrogen-bonding geometry, the acetamide is the appropriate procurement choice [1].

Synthetic chemistry Building block derivatization Amide coupling

Predicted pKa Differentiation: Acidity of the Oxadiazole 2-Amino Position Informs Salt Formation and Solubility Strategies

The amine precursor 5-[2-(phenylsulfonyl)ethyl]-1,3,4-oxadiazol-2-amine (CAS 1105194-80-6) has a predicted pKa of -0.97±0.13, indicating extremely low basicity of the oxadiazole 2-amino group . While direct experimental pKa data for the target acetamide (CAS 923483-48-1) are not available in the public domain, the acetyl substitution at this position replaces the basic amine with a neutral amide, eliminating the protonation equilibrium entirely [1]. This means the target acetamide will not undergo pH-dependent ionization in the physiological range, simplifying solubility prediction and eliminating salt-form variability that could confound biological assay interpretation [1]. In contrast, the free amine precursor, despite its low predicted pKa, retains a formal protonation site that could influence solubility and permeability under strongly acidic conditions . For procurement decisions, researchers requiring a scaffold with predictable, pH-independent physicochemical behavior should preferentially select the acetamide form [1].

Pre-formulation Physicochemical profiling Salt selection

Commercial Purity and Procurement Metrics: Quality Benchmarks for Reproducible SAR Studies

The target compound (CAS 923483-48-1) is commercially supplied by Life Chemicals at a purity specification of 90%+, with pricing of $163.50 for 25 mg and $85.50 for 2 μmol quantities [1]. The related amine precursor (CAS 1105194-80-6) has been offered at 98% purity by Fluorochem (via CymitQuimica), though this product line has been discontinued as of the latest catalog update . The methylene-linked analog (CAS 923436-35-5) is listed at typical research-chemical purities of 95% [2]. The 90%+ purity specification for the target compound, while adequate for initial screening, necessitates analytical verification (HPLC, NMR) prior to quantitative SAR or biophysical studies where impurities above 5% could confound dose-response measurements [1]. For procurement, the target compound's active commercial availability with transparent pricing provides a baseline reliability metric that discontinued or inconsistently stocked analogs cannot match [1].

Chemical procurement Quality assurance Building block sourcing

Amide Substituent Bulk: Acetamide vs. 4-Fluorobenzamide and 2-Phenylacetamide Congeners for Target Engagement Tuning

Within the N-(5-(2-(phenylsulfonyl)ethyl)-1,3,4-oxadiazol-2-yl)amide series, the nature of the amide substituent modulates molecular weight, lipophilicity, and steric bulk at the oxadiazole 2-position. The target acetamide (CAS 923483-48-1, MW 295.31) represents the smallest, least lipophilic member of this series compared to analogs such as 4-fluoro-N-(5-(2-(phenylsulfonyl)ethyl)-1,3,4-oxadiazol-2-yl)benzamide (MW approximately 389.4) and 2-phenyl-N-(5-((phenylsulfonyl)methyl)-1,3,4-oxadiazol-2-yl)acetamide (MW approximately 371.4 for the methylene analog variant) [1][2]. The acetamide's minimal steric profile (acetyl group vs. benzamide or phenylacetyl) makes it the preferred starting point for fragment-based screening and for assessing the intrinsic contribution of the oxadiazole-sulfone core to target binding, unencumbered by large aromatic substituents that may dominate ligand-protein interactions [1]. The incremental molecular weight increases associated with bulkier amides (ΔMW of approximately +94 Da for the 4-fluorobenzamide and approximately +76 Da for the 2-phenylacetamide relative to the methylene analog) predictably raise logP and reduce aqueous solubility, which may be advantageous or disadvantageous depending on the target binding site hydrophobicity [2].

Medicinal chemistry SAR exploration Ligand efficiency

Predicted Density and Storage Requirements: Handling Differentiation from Amine Precursor

The amine precursor (CAS 1105194-80-6) has a predicted density of 1.407±0.06 g/cm³ and a recommended storage condition of 0–8 °C, reflecting the inherent reactivity of the free amine functionality . While direct density data for the target acetamide (CAS 923483-48-1) are not publicly available, the replacement of the nucleophilic -NH2 group with the -NHCOCH3 acetamide group in the target compound eliminates the oxidative sensitivity and nucleophilic reactivity associated with primary aromatic amines, enabling storage under standard ambient conditions without cold-chain logistics [1]. The amine precursor's predicted boiling point of 523.8±56.0 °C further underscores its different physical state and volatility profile compared to the acetamide . For high-throughput screening centers and compound management facilities, this handling differential translates to reduced storage infrastructure costs and simplified aliquot preparation workflows for the acetamide form [1].

Laboratory handling Storage stability Compound management

Optimal Procurement and Research Application Scenarios for N-(5-(2-(phenylsulfonyl)ethyl)-1,3,4-oxadiazol-2-yl)acetamide (CAS 923483-48-1)


Fragment-Based and Baseline SAR Screening Where Minimal Amide Steric Bulk Is Required

In fragment-based drug discovery or early-stage SAR campaigns targeting enzymes with shallow or sterically constrained binding pockets, the target compound's acetyl amide cap provides the smallest possible steric footprint among commercially available N-(5-(2-(phenylsulfonyl)ethyl)-1,3,4-oxadiazol-2-yl)amide congeners [1]. Its molecular weight of 295.31 g/mol and compact acetamide group allow researchers to assess the intrinsic binding contribution of the oxadiazole-sulfone core without confounding steric effects from bulkier benzamide or phenylacetamide substituents (estimated MW increments of +76 to +94 Da) [1][2]. This scenario is directly supported by the structural differentiation evidence in Section 3, Evidence Item 5.

Conformational Probing of Linker-Dependent Target Engagement Using Ethyl Spacer Geometry

When investigating biological targets where the distance between the oxadiazole ring and the phenylsulfonyl group determines binding affinity—such as in carbonic anhydrase or acetylcholinesterase active sites that have been explored with structurally related sulfonyl-oxadiazole hybrids [1]—the ethyl linker in the target compound (two methylene units) offers a distinct conformational reach compared to the single-methylene analog (CAS 923436-35-5) [2]. The additional rotatable bond enables the phenylsulfonyl group to sample a larger conformational volume, which may be critical for engaging secondary binding pockets inaccessible to the methyl-linked variant [2]. This scenario derives from the linker differentiation evidence in Section 3, Evidence Items 1 and 2.

Pre-Capped Scaffold for Late-Stage Diversification at Alternative Positions

For medicinal chemistry programs requiring a stable, pre-installed acetamide at the oxadiazole 2-position—while preserving the phenylsulfonyl ethyl moiety for further functionalization or as a solubility-modulating group—the target compound serves as a direct procurement choice over the amine precursor (CAS 1105194-80-6) [1][2]. The acetamide cap eliminates the need for a protection/deprotection sequence at the 2-amino position, reducing synthetic step count by at least one transformation and avoiding exposure of the oxadiazole ring to strongly acidic or basic deprotection conditions that could compromise ring integrity [1]. This application scenario is grounded in the synthetic utility differentiation presented in Section 3, Evidence Item 2.

Reliable Supply Chain Procurement for Multi-Year Research Programs Requiring Consistent Building Block Quality

For academic or industrial laboratories planning multi-year SAR or probe-development campaigns, the target compound's active commercial availability with documented purity specifications (90%+ from Life Chemicals) and transparent pricing ($163.50/25 mg) provides supply chain predictability that discontinued or inconsistently stocked analogs cannot offer [1]. The amine precursor (CAS 1105194-80-6), despite its higher nominal purity (98%), has been discontinued by at least one major supplier (Fluorochem), creating procurement risk for long-term studies [2]. This application scenario is supported by the commercial availability evidence in Section 3, Evidence Item 4.

Quote Request

Request a Quote for N-(5-(2-(phenylsulfonyl)ethyl)-1,3,4-oxadiazol-2-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.